Methyl 2-amino-3-(4-chloro-2-methoxyphenyl)propanoate;hydrochloride
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Overview
Description
“Methyl 2-amino-3-(4-chloro-2-methoxyphenyl)propanoate;hydrochloride” is a chemical compound with the molecular formula C11H14ClNO3 . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14ClNO3.ClH/c1-15-10-6-8(12)4-3-7(10)5-9(13)11(14)16-2;/h3-4,6,9H,5,13H2,1-2H3;1H . This code provides a specific description of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 280.15 . It is a powder at room temperature .Scientific Research Applications
Antimalarial Activity
- Synthesis and Antimalarial Activity : A study by Werbel et al. (1986) investigated a series of compounds related to Methyl 2-amino-3-(4-chloro-2-methoxyphenyl)propanoate hydrochloride, demonstrating significant antimalarial potency against Plasmodium berghei in mice. These compounds also showed excellent activity against resistant strains of parasites and favorable pharmacokinetic properties for potential clinical trials in humans (Werbel et al., 1986).
Synthesis of Amino Acids
- Preparation of L-2-Amino-5-arylpentanoic Acids : Shimohigashi et al. (1976) discussed the synthesis of L-2-Amino-5-arylpentanoic acids, which are constituent amino acids in AM-toxins. Their synthesis procedure includes steps that are relevant to the synthesis of compounds similar to Methyl 2-amino-3-(4-chloro-2-methoxyphenyl)propanoate hydrochloride (Shimohigashi et al., 1976).
Antimicrobial Activity
- Synthesis and Antimicrobial Activity : Mickevičienė et al. (2015) synthesized derivatives containing 2-Hydroxyphenyl, Benzo[b]phenoxazine, and Quinoxaline moieties, showing good antimicrobial activity against various microbes. This research indicates the potential for developing new antimicrobial agents using similar molecular structures (Mickevičienė et al., 2015).
Corrosion Inhibition
- Corrosion Inhibitors for Mild Steel : Gupta et al. (2017) explored the use of α-aminophosphonates, similar in structure to Methyl 2-amino-3-(4-chloro-2-methoxyphenyl)propanoate hydrochloride, as corrosion inhibitors for mild steel in hydrochloric acid. This study highlights the application of such compounds in industrial processes (Gupta et al., 2017).
Synthesis of Glufosinate
- Hydroformylation-Amidocarbonylation : Sakakura et al. (1991) discussed the synthesis of Glufosinate, an important herbicide, using a process that involves steps relevant to the manipulation of Methyl 2-amino-3-(4-chloro-2-methoxyphenyl)propanoate hydrochloride (Sakakura et al., 1991).
Inhibitors for cGMP Phosphodiesterase
- Cyclic GMP Phosphodiesterase Inhibitors : Takase et al. (1994) synthesized various quinazoline derivatives, which have relevance to the study of compounds like Methyl 2-amino-3-(4-chloro-2-methoxyphenyl)propanoate hydrochloride. These compounds were found to be effective inhibitors of cGMP phosphodiesterase (Takase et al., 1994).
Methylation with Supercritical Methanol
- Selective N-methylation of Bifunctionalized Amines : A study by Oku et al. (2004) focused on the selective N-methylation of amines using supercritical methanol. This research contributes to the understanding of chemical reactions and processes involving methyl groups, as in the case of Methyl 2-amino-3-(4-chloro-2-methoxyphenyl)propanoate hydrochloride (Oku et al., 2004).
Novel Quinazoline Derivatives
- Synthesis, Molecular Docking, and Biological Potentials : Borik et al. (2021) synthesized new quinazoline derivatives, demonstrating antioxidant, antiulcer, and anti-inflammatory activities. This research offers insights into the potential therapeutic applications of compounds structurally related to Methyl 2-amino-3-(4-chloro-2-methoxyphenyl)propanoate hydrochloride (Borik et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
methyl 2-amino-3-(4-chloro-2-methoxyphenyl)propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3.ClH/c1-15-10-6-8(12)4-3-7(10)5-9(13)11(14)16-2;/h3-4,6,9H,5,13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSHRPFBIQJXKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)CC(C(=O)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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